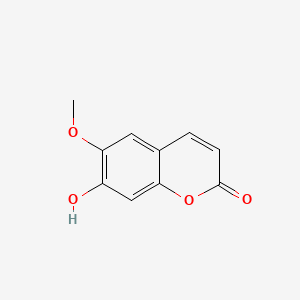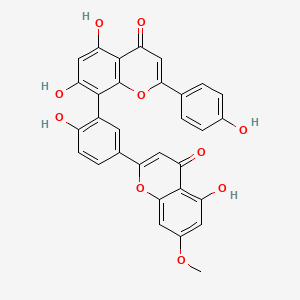
Sequoiaflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sequoiaflavone is a biflavone isolated from Ginkgo biloba . It is also known by other synonyms such as Brakerin, LF2646, IdB-1028, LF-2646, IdB 1028, LF 2646 .
Synthesis Analysis
The synthesis of flavones, including Sequoiaflavone, generally involves a two-step process . The first step is the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides . The second step is the intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . This process provides access to the core structure of flavones .Molecular Structure Analysis
Sequoiaflavone has a molecular formula of C31H20O10 . Its average mass is 552.484 Da and its monoisotopic mass is 552.105652 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of flavones like Sequoiaflavone have been well-developed . Various ortho-acylations of phenols have been achieved using transition metals . For the cyclodehydrogenation step, different methods have been studied, including the use of InCl3/SiO2, FeCl3·6H2O/MeOH, and CuI/ionic liquids .Physical And Chemical Properties Analysis
Sequoiaflavone is a powder . Its exact physical and chemical properties are not explicitly mentioned in the search results.Safety And Hazards
Orientations Futures
Sequoiaflavone has shown potential as an anticancer and chemopreventive agent . It was found to be a potent inhibitor in an ECOD assay . Furthermore, derivatives of amentoflavone, a compound structurally similar to Sequoiaflavone, have shown significant activity against the main protease of SARS-CoV-2 . This suggests potential future directions for the use of Sequoiaflavone in medical research and drug development .
Propriétés
Numéro CAS |
21763-71-3 |
|---|---|
Nom du produit |
Sequoiaflavone |
Formule moléculaire |
C31H20O10 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |
Clé InChI |
TYUMAYSMJLPFAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
21763-71-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



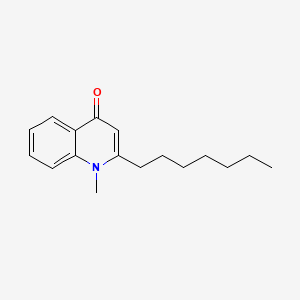
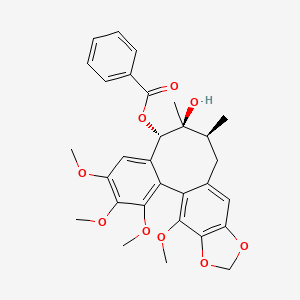
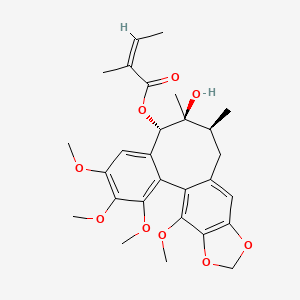
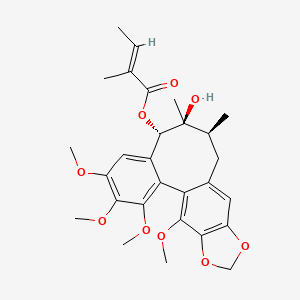
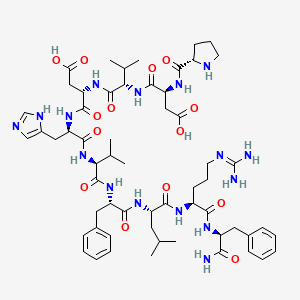
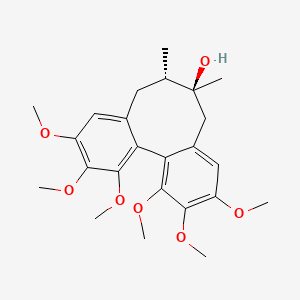
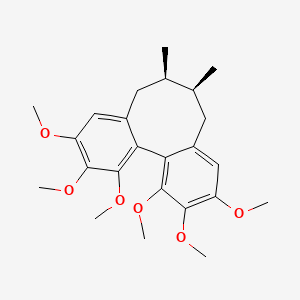
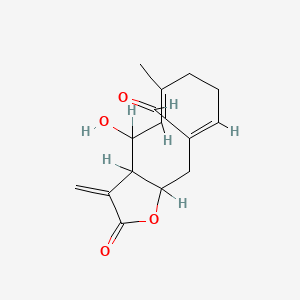
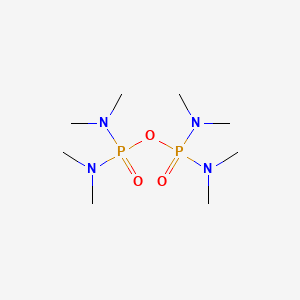
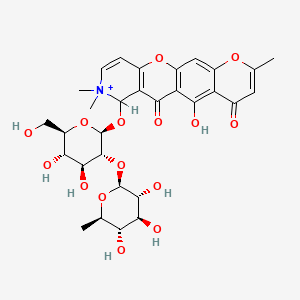
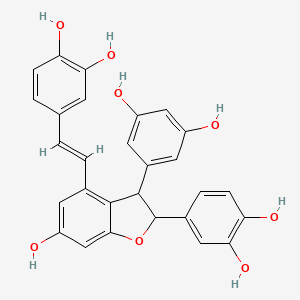
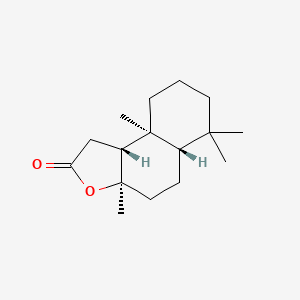
![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
